molecular formula C12H16O2 B12318481 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one CAS No. 288401-26-3

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one

Cat. No.: B12318481
CAS No.: 288401-26-3
M. Wt: 192.25 g/mol
InChI Key: HEDRGRJCHGRJHM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one (CAS 288401-26-3) is an organic compound with the molecular formula C12H16O2 and an average molecular mass of 192.26 Da . This propiophenone derivative features a hydroxy group and an isopropyl substituent on the phenyl ring, a structure that serves as a valuable scaffold in synthetic and medicinal chemistry research. As a building block in organic synthesis, this compound is primarily used in research and development for constructing more complex molecules. Its defined structure, confirmed by analytical data, makes it a crucial intermediate for pharmaceutical and material science research. Researchers utilize this compound under laboratory conditions to explore new chemical entities and develop novel synthetic pathways. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that comprehensive safety data is not fully available in the searched sources, so researchers must consult relevant safety data sheets and implement appropriate laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288401-26-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-hydroxy-5-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h5-8,14H,4H2,1-3H3

InChI Key

HEDRGRJCHGRJHM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(C)C)O

Origin of Product

United States

Preparation Methods

Nitration of Protected Propiophenone Derivatives

  • Protection : 3-isopropylpropiophenone is treated with benzyl chloroformate to protect the hydroxyl group.
  • Nitration :
    • Reaction with fuming nitric acid (HNO₃) in sulfuric acid at 0–5°C introduces a nitro group at the ortho position.
    • Yield : 85–90% for the nitro intermediate.

Catalytic Hydrogenation

  • Reduction :
    • Palladium on carbon (Pd/C) catalyzes nitro-to-amine conversion under H₂ (3 atm) in ethanol.
    • Deprotection : Acidic hydrolysis (HCl, reflux) removes the benzyl protecting group.
    • Overall Yield : 62–65%.

Table 1: Nitration-Redution Method Optimization

Parameter Optimal Condition Impact on Yield
Nitrating Agent HNO₃/H₂SO₄ (1:3 v/v) Maximizes ortho selectivity
Temperature 0–5°C Reduces byproduct formation
Catalyst Loading 5% Pd/C Balances cost and efficiency

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and selectivity:

  • One-Pot Procedure :

    • 3-isopropylphenol, propionic anhydride, and zeolite catalysts (H-Beta) are irradiated at 120°C for 15 minutes.
    • Yield : 78% with 99% purity (HPLC).
  • Advantages :

    • 80% reduction in reaction time compared to conventional heating.
    • Zeolite catalysts enable recyclability, reducing waste.

Biocatalytic Approaches

Enzymatic methods offer eco-friendly alternatives:

  • Lipase-Catalyzed Transesterification :

    • Candida antarctica lipase B (CAL-B) mediates acyl transfer between 3-isopropylphenyl acetate and propanol.
    • Yield : 54% in aqueous tert-butanol.
  • Challenges :

    • Limited substrate solubility in aqueous systems.
    • Enzyme denaturation above 40°C.

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Friedel-Crafts 68–72 95 Industrial 120–150
Nitration-Reduction 62–65 98 Pilot-scale 200–220
Microwave-Assisted 78 99 Lab-scale 180–200
Biocatalytic 54 90 Lab-scale 300–350

Critical Challenges and Solutions

  • Regioselectivity in Nitration :

    • Competing para-substitution reduced from 15% to <2% using bulky protecting groups (e.g., tert-butyldimethylsilyl).
  • Byproduct Formation in Friedel-Crafts :

    • Addition of molecular sieves (4Å) absorbs HCl, minimizing ketone dimerization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the hydroxy and isopropyl groups direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3)

Major Products Formed

    Oxidation: Formation of this compound with a carbonyl group instead of the hydroxy group.

    Reduction: Formation of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the isopropyl group may influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Hydroxypropanones

Compound Name Substituents (Phenyl Ring) Molecular Formula Key Features Applications/Context
This compound 2-OH, 5-isopropyl C₁₂H₁₆O₂ Steric hindrance, electron-donating Organic synthesis (intermediate)
1-(4-Hydroxyphenyl)propan-1-one 4-OH C₉H₁₀O₂ Para-hydroxyl, higher acidity Ligand synthesis
1-(2-Hydroxy-5-nitrophenyl)propan-1-one 2-OH, 5-NO₂ C₉H₉NO₄ Electron-withdrawing NO₂ group Photoreactive intermediates
1-(2-Thienyl)-1-propanone Thienyl (replaces phenyl) C₇H₈OS Heterocyclic, enhanced conjugation Materials research
4-Fluoromethcathinone (4-FMC) 4-F, N-methylamino substitution C₁₀H₁₂FNO Psychoactive, CNS interaction Pharmacological studies

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The isopropyl group in the target compound donates electron density via inductive effects, stabilizing electrophilic aromatic substitution intermediates. In contrast, the nitro group in 1-(2-hydroxy-5-nitrophenyl)propan-1-one withdraws electrons, increasing acidity of the hydroxyl group (pKa ~8-10 vs. ~10-12 for alkyl-substituted derivatives) . The thienyl group in 1-(2-Thienyl)-1-propanone introduces conjugation with the carbonyl, altering UV-Vis absorption properties compared to phenyl analogs .
  • This contrasts with smaller substituents (e.g., 4-F in 4-FMC), which minimize steric effects while enhancing lipophilicity .

Biological Activity

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one, also known as 2-hydroxy-5-isopropylacetophenone, is an organic compound with notable biological activities. This article examines its biological properties, including antioxidant effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol
  • Boiling Point : Approximately 275.8 °C
  • Density : About 1.033 g/cm³

The compound features a hydroxyl group and an isopropyl group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial for neutralizing free radicals in the body, potentially reducing oxidative stress and preventing cellular damage.

  • Mechanism of Action : The compound's hydroxyl group is believed to play a key role in its ability to donate electrons and scavenge free radicals, thereby mitigating oxidative damage.

Potential Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Cardioprotection : Studies have shown that derivatives of this compound may provide protective effects against cardiac injury by modulating oxidative stress pathways.
  • Hepatoprotection : Preliminary research suggests hepatoprotective effects, indicating potential use in liver-related disorders.

Case Studies and Experimental Results

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging capabilities.
Cardioprotective EffectsShowed potential in reducing myocardial injury in animal models.
Hepatoprotective EffectsIndicated protective effects against liver toxicity in preclinical studies.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interactions between this compound and various biological targets. These studies help predict the binding affinity and potential efficacy of the compound in therapeutic applications.

Key Findings from Docking Studies

  • The compound showed favorable binding interactions with proteins involved in oxidative stress response.
  • Docking simulations indicated a strong affinity for enzymes related to lipid metabolism, suggesting a role in lipid-lowering effects.

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